molecular formula C7H4ClNO5S2 B2676512 1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-5-sulfonyl chloride CAS No. 1803601-02-6

1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-5-sulfonyl chloride

Cat. No.: B2676512
CAS No.: 1803601-02-6
M. Wt: 281.68
InChI Key: FAMOQWHXWQHRKR-UHFFFAOYSA-N
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Description

1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-5-sulfonyl chloride is a chemical compound with the molecular formula C7H4ClNO5S2 It is known for its unique structure, which includes a benzothiazole ring fused with a sulfonyl chloride group

Scientific Research Applications

1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-5-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a building block for pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-5-sulfonyl chloride typically involves the reaction of 2-aminobenzenesulfonyl chloride with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Aminobenzenesulfonyl chloride+Phosgene1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-5-sulfonyl chloride\text{2-Aminobenzenesulfonyl chloride} + \text{Phosgene} \rightarrow \text{this compound} 2-Aminobenzenesulfonyl chloride+Phosgene→1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-5-sulfonyl chloride

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, forming the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.

    Solvents: Organic solvents such as dichloromethane or acetonitrile are often used to dissolve the reactants.

    Catalysts: In some cases, catalysts such as pyridine or triethylamine are used to facilitate the reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzothiazole derivatives can be formed.

    Hydrolysis Product: The hydrolysis of the sulfonyl chloride group yields the corresponding sulfonic acid.

Mechanism of Action

The mechanism of action of 1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-5-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various substituted products, depending on the nature of the nucleophile. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole-5-sulfonyl chloride: Similar structure but lacks the trioxo group.

    2,3-Dihydrobenzothiazole: Lacks the sulfonyl chloride group.

    1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole: Lacks the sulfonyl chloride group.

Uniqueness

1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-5-sulfonyl chloride is unique due to the presence of both the trioxo and sulfonyl chloride groups. This combination imparts distinct reactivity and potential applications that are not observed in similar compounds. Its ability to undergo various substitution reactions and its potential biological activity make it a valuable compound in scientific research.

Properties

IUPAC Name

1,1,3-trioxo-1,2-benzothiazole-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO5S2/c8-15(11,12)4-1-2-6-5(3-4)7(10)9-16(6,13)14/h1-3H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMOQWHXWQHRKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)NS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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